molecular formula C6H10ClF3N2O B13218129 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1955492-71-3

4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No.: B13218129
CAS No.: 1955492-71-3
M. Wt: 218.60 g/mol
InChI Key: CQLBVTREBYYYAO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxamide group.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is unique due to the combination of its trifluoromethyl and carboxamide groups on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other pyrrolidine derivatives, the presence of the trifluoromethyl group can enhance its stability and binding affinity to biological targets .

Properties

CAS No.

1955492-71-3

Molecular Formula

C6H10ClF3N2O

Molecular Weight

218.60 g/mol

IUPAC Name

4-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-11-1-3(4)5(10)12;/h3-4,11H,1-2H2,(H2,10,12);1H

InChI Key

CQLBVTREBYYYAO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(=O)N.Cl

Origin of Product

United States

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